

Cy3.5 Fluorescent Dye: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5 is a synthetic indocarbocyanine dye that belongs to the cyanine family of fluorescent molecules. Renowned for its bright orange-red fluorescence and robust photostability, **Cy3.5** has become an indispensable tool in a wide array of life science research and drug development applications. Its spectral properties, situated between those of Cy3 and Cy5, make it a versatile fluorophore for multiplexing experiments. This technical guide provides an in-depth overview of the core properties of **Cy3.5**, detailed experimental protocols for its use, and visual representations of key experimental workflows.

Core Photophysical and Chemical Properties

The utility of a fluorescent dye is fundamentally determined by its photophysical and chemical characteristics. **Cy3.5** exhibits a strong absorption in the yellow-orange region of the visible spectrum and emits in the orange-red region. These properties can vary slightly depending on the solvent environment and the molecule to which the dye is conjugated.

Table 1: Core Photophysical Properties of Cy3.5



Property	Value Range	References
Excitation Maximum (\(\lambda\)ex)	576 - 581 nm	[1][2][3]
Emission Maximum (λem)	591 - 603 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	116,000 - 150,000 M ⁻¹ cm ⁻¹	[4][5][6]
Fluorescence Quantum Yield (Φ)	~0.35	[4][5]
Stokes Shift	~15 nm	[2]

Table 2: Chemical Properties of Common Cy3.5 Derivatives

Derivative	Molecular Formula	Molecular Weight (g/mol)	Reactive Group	Target Molecule
Cy3.5 NHS ester	C42H44BF4N3O4	741.6	N- hydroxysuccinimi dyl ester	Primary amines (proteins, peptides, amine- modified nucleic acids)
Cy3.5 Carboxylic Acid	C38H41CIN2O2	593.20	Carboxyl	Can be activated to react with amines
Cy3.5 Maleimide	Not specified	Not specified	Maleimide	Thiols (cysteine residues in proteins)
Cy3.5 Amine	C44H56Cl2N4O	727.85	Amine	Electrophiles (e.g., activated esters)

Experimental Protocols



Accurate and reproducible results in fluorescence-based assays are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for common applications of **Cy3.5**.

Protein Labeling with Cy3.5 NHS Ester

This protocol outlines the covalent labeling of proteins with **Cy3.5** NHS ester, which reacts with primary amines (e.g., lysine residues and the N-terminus).

Materials:

- Protein of interest (in an amine-free buffer like PBS)
- Cy3.5 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
 - Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to adjust the pH to 8.3. This facilitates the reaction with primary amines.
- Dye Preparation:
 - Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:



- Slowly add the dissolved Cy3.5 NHS ester to the protein solution while gently stirring. A
 typical starting molar ratio of dye to protein is 10:1 to 15:1, but this may require
 optimization for each specific protein.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions. The first colored fraction is typically the labeled protein.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~581 nm (for Cy3.5).
 - Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and Cy3.5.

Nucleic Acid Labeling with Amine-Reactive Cy3.5

This protocol describes the labeling of amine-modified oligonucleotides with **Cy3.5** NHS ester.

Materials:

- · Amine-modified oligonucleotide
- Cy3.5 NHS ester
- 0.1 M Sodium carbonate buffer, pH 9.0
- Anhydrous DMSO
- Purification supplies (e.g., Qiagen PCR purification kit or ethanol precipitation reagents)



- Oligonucleotide Preparation:
 - Resuspend the amine-modified oligonucleotide in 0.1 M sodium carbonate buffer (pH 9.0).
- Dye Preparation:
 - Dissolve the Cy3.5 NHS ester in anhydrous DMSO.
- Labeling Reaction:
 - Add the **Cy3.5** NHS ester solution to the oligonucleotide solution.
 - Incubate the reaction for 1 hour at room temperature in the dark.
- Purification:
 - Purify the labeled oligonucleotide using a PCR purification spin column or by ethanol precipitation to remove unreacted dye.

Fluorescence Microscopy with Cy3.5-Conjugated Antibodies

This protocol provides a general workflow for immunofluorescence staining using a **Cy3.5**-labeled secondary antibody.

Materials:

- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody (specific to the target antigen)



- Cy3.5-conjugated secondary antibody
- · Antifade mounting medium

- Cell Fixation and Permeabilization:
 - Fix cells with fixation buffer.
 - Permeabilize cells with permeabilization buffer if the target antigen is intracellular.
- · Blocking:
 - Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
- · Primary Antibody Incubation:
 - Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with the Cy3.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for Cy3.5 (e.g., excitation ~580 nm, emission ~600 nm).



Flow Cytometry Using Cy3.5-Conjugated Antibodies

This protocol outlines the steps for staining suspended cells with a **Cy3.5**-conjugated antibody for flow cytometric analysis.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
- Cy3.5-conjugated antibody

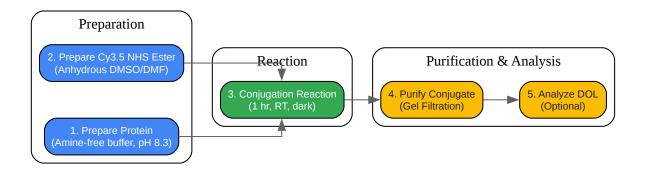
- Cell Preparation:
 - Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
 - Adjust the cell concentration to 1-10 x 10⁶ cells/mL.
- Antibody Staining:
 - Add the predetermined optimal concentration of the Cy3.5-conjugated antibody to the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant and repeat the wash step twice.
- · Data Acquisition:
 - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.



 Analyze the cells on a flow cytometer equipped with a laser and filter combination suitable for Cy3.5 excitation and emission.

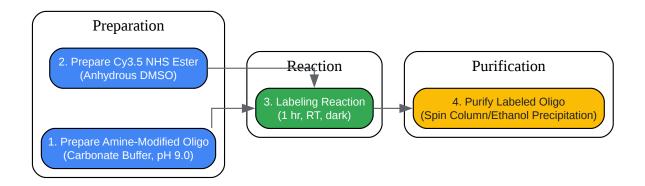
Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.



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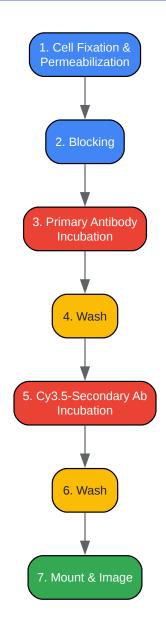
Caption: Workflow for labeling proteins with Cy3.5 NHS ester.



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Caption: Workflow for labeling nucleic acids with Cy3.5.

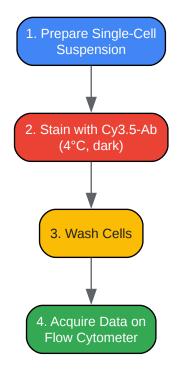




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Caption: General workflow for fluorescence microscopy using Cy3.5.





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Caption: Workflow for flow cytometry using Cy3.5-conjugated antibodies.

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